molecular formula C9H16O5S B2676855 4-(2-Methoxyethyl)-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid CAS No. 2168905-54-0

4-(2-Methoxyethyl)-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid

Cat. No.: B2676855
CAS No.: 2168905-54-0
M. Wt: 236.28
InChI Key: YOJVURCUNVXMSA-UHFFFAOYSA-N
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Description

4-(2-Methoxyethyl)-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid is an organic compound with a unique structure that includes a thiane ring, a carboxylic acid group, and a methoxyethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyethyl)-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid typically involves the formation of the thiane ring followed by the introduction of the methoxyethyl group and the carboxylic acid functionality. One common method involves the condensation of a suitable dithiol with a dihalide to form the thiane ring, followed by oxidation to introduce the sulfone group. The methoxyethyl group can be introduced via nucleophilic substitution, and the carboxylic acid group can be added through carboxylation reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of catalysts to reduce reaction times and costs .

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyethyl)-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Carboxylation reactions often use reagents like carbon dioxide or carboxylic acid derivatives .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield additional sulfone-containing compounds, while reduction can produce sulfide derivatives. Substitution reactions can introduce a wide range of functional groups, and carboxylation can lead to esters or amides .

Scientific Research Applications

4-(2-Methoxyethyl)-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Methoxyethyl)-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The sulfone group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiane derivatives and sulfone-containing compounds. Examples include:

Uniqueness

The presence of both a methoxyethyl group and a carboxylic acid group on the thiane ring provides opportunities for diverse chemical modifications and applications .

Properties

IUPAC Name

4-(2-methoxyethyl)-1,1-dioxothiane-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O5S/c1-14-5-2-9(8(10)11)3-6-15(12,13)7-4-9/h2-7H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOJVURCUNVXMSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1(CCS(=O)(=O)CC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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